ethyl N-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]tryptophanate
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Overview
Description
ETHYL 2-[(2E)-3-(4-FLUOROPHENYL)PROP-2-ENAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE is a complex organic compound that features both an indole and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2E)-3-(4-FLUOROPHENYL)PROP-2-ENAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE typically involves the reaction between an indole derivative and a fluorophenylprop-2-enamide. One common method involves the use of N,N’-Dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2E)-3-(4-FLUOROPHENYL)PROP-2-ENAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE can undergo various chemical reactions including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
ETHYL 2-[(2E)-3-(4-FLUOROPHENYL)PROP-2-ENAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2E)-3-(4-FLUOROPHENYL)PROP-2-ENAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
Uniqueness
ETHYL 2-[(2E)-3-(4-FLUOROPHENYL)PROP-2-ENAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE is unique due to the presence of both an indole and a fluorophenyl group, which confer distinct chemical and biological properties. The combination of these functional groups can result in enhanced biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C22H21FN2O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C22H21FN2O3/c1-2-28-22(27)20(13-16-14-24-19-6-4-3-5-18(16)19)25-21(26)12-9-15-7-10-17(23)11-8-15/h3-12,14,20,24H,2,13H2,1H3,(H,25,26)/b12-9+ |
InChI Key |
WFAQQQJZKLVEEP-FMIVXFBMSA-N |
Isomeric SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)/C=C/C3=CC=C(C=C3)F |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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